molecular formula C23H27FN4O4 B1662422 SU14813 CAS No. 452105-23-6

SU14813

カタログ番号: B1662422
CAS番号: 452105-23-6
分子量: 442.5 g/mol
InChIキー: CTNPALGJUAXMMC-PMFHANACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SU-014813の合成には、受容体チロシンキナーゼの完全な細胞質ドメインを含むグルタチオンS-トランスフェラーゼ融合タンパク質を使用します 。この化合物は、インドリノン構造の形成やさまざまな官能基の組み込みを含む一連の化学反応によって調製され、阻害活性を高めます。 工業生産方法では、これらの合成経路を最適化して、高収率と高純度を実現しています .

化学反応解析

SU-014813は、以下を含むいくつかの種類の化学反応を受けます。

    酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、ある官能基を別の官能基と置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアルコールまたはアミンが生成される可能性があります .

科学研究への応用

SU-014813は、以下を含む幅広い科学研究への応用があります。

化学反応の分析

SU-014813 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines .

科学的研究の応用

SU-014813 has a wide range of scientific research applications, including:

作用機序

SU-014813は、血管内皮増殖因子受容体、血小板由来増殖因子受容体、KIT、FMS様チロシンキナーゼ3など、複数の受容体チロシンキナーゼに結合してその活性を阻害することにより、その効果を発揮します 。この阻害により、血管新生、腫瘍の増殖、転移が減少します。 関与する分子標的と経路には、細胞増殖と生存を促進するリン酸化と下流のシグナル伝達イベントの阻害が含まれます .

類似化合物の比較

SU-014813は、スニチニブ(SU11248)やソラフェニブなどの他のマルチターゲットチロシンキナーゼ阻害剤に似ています。 SU-014813は、これらの化合物と比較して、薬物動態と安全性を改善するために開発されました 。類似した化合物には以下が含まれます。

    スニチニブ: 同様の標的プロファイルを備えた別のマルチターゲットチロシンキナーゼ阻害剤。

    ソラフェニブ: 同様の受容体を標的とするチロシンキナーゼ阻害剤ですが、薬物動態が異なります。

SU-014813は、その広範囲な阻害活性と、他の抗がん剤の効果を高めるための併用療法での使用の可能性においてユニークです .

類似化合物との比較

SU-014813 is similar to other multi-targeted tyrosine kinase inhibitors such as sunitinib (SU11248) and sorafenib. SU-014813 has been developed to improve pharmacokinetics and safety characteristics compared to these compounds . Similar compounds include:

    Sunitinib: Another multi-targeted tyrosine kinase inhibitor with a similar target profile.

    Sorafenib: A tyrosine kinase inhibitor that targets similar receptors but has different pharmacokinetic properties.

SU-014813 is unique in its broad-spectrum inhibitory activity and its potential for use in combination therapies to enhance the efficacy of other anticancer agents .

生物活性

SU14813 is a multitargeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant attention due to its potent biological activity against various cancers. It is structurally related to sunitinib (SU11248) and functions primarily by inhibiting key RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT3) . This compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating broad antitumor activity and a favorable pharmacokinetic profile.

This compound exerts its biological effects through the following mechanisms:

  • Inhibition of RTK Phosphorylation : It effectively inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors, which is crucial for tumor cell proliferation and survival .
  • Antitumor Activity : In various xenograft models, this compound has been shown to induce tumor regression, growth arrest, or significantly reduce tumor growth when administered as a monotherapy .
  • Combination Therapy : When used in combination with docetaxel, this compound enhances antitumor efficacy compared to either agent alone. This combination has been particularly effective in models resistant to docetaxel .

Efficacy in Xenograft Models

The antitumor efficacy of this compound has been evaluated in multiple xenograft models derived from human or rat tumor cell lines. The results indicate:

Xenograft Model Treatment Regimen Outcome
Human renal cell carcinomaThis compound monotherapyRegression observed
Human breast carcinomaThis compound + docetaxelEnhanced growth inhibition
Rat glioma modelThis compound monotherapyGrowth arrest achieved

These findings underscore the compound's potential as a therapeutic agent across different cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical studies:

  • Plasma Concentration for In Vivo Efficacy : Effective plasma concentrations for target inhibition were estimated at 100 to 200 ng/mL .
  • Dosing Regimen : A continuous oral dosing regimen demonstrated dose-proportional exposure with target plasma concentrations achieved at doses ≥ 100 mg/day .

Phase I Studies

A single-agent dose escalation Phase I study involving 77 patients with advanced malignancies assessed the safety and tolerability of this compound. Key findings include:

  • Objective Responses : The study recorded complete responses (1 patient with renal cell carcinoma), partial responses (12 patients), and stable disease in several others .
  • Combination Therapy with Docetaxel : A separate study indicated that combining this compound (50 mg/day) with a submaximum tolerated dose of docetaxel resulted in manageable toxicity and promising clinical activity .

Safety Profile

The safety profile of this compound appears favorable, with toxicities comparable to those observed with docetaxel alone. No significant drug-drug interactions were noted during combination therapy .

特性

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025698
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-23-6, 627908-92-3
Record name SU-14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-14813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
SU14813

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。